![molecular formula C8H10ClNS B15257759 2-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B15257759.png)
2-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole is an organic compound that features a thiazole ring substituted with a cyclopropyl group and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole typically involves the reaction of thiazole derivatives with cyclopropylmethyl halides under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiazole, followed by the addition of 1-(chloromethyl)cyclopropane to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Cycloaddition Reactions: The thiazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-([1-(Azidomethyl)cyclopropyl]methyl)-1,3-thiazole.
Scientific Research Applications
2-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole
- 2-([1-(Hydroxymethyl)cyclopropyl]methyl)-1,3-thiazole
- 2-([1-(Methoxymethyl)cyclopropyl]methyl)-1,3-thiazole
Uniqueness
2-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole is unique due to the presence of the chloromethyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its structural features also contribute to its potential biological activity and applications in different fields.
Properties
Molecular Formula |
C8H10ClNS |
|---|---|
Molecular Weight |
187.69 g/mol |
IUPAC Name |
2-[[1-(chloromethyl)cyclopropyl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C8H10ClNS/c9-6-8(1-2-8)5-7-10-3-4-11-7/h3-4H,1-2,5-6H2 |
InChI Key |
OQLLMEKWCPOBEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=NC=CS2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate](/img/structure/B15257677.png)
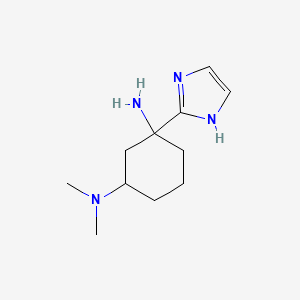
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol](/img/structure/B15257685.png)

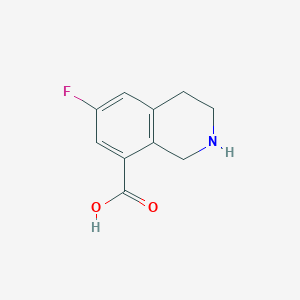
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde](/img/structure/B15257714.png)

![N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine](/img/structure/B15257723.png)
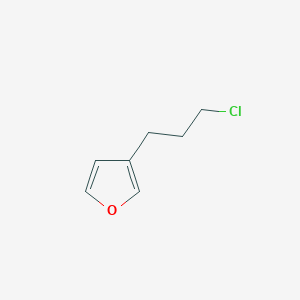
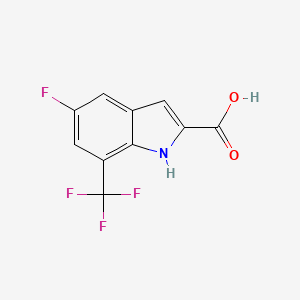
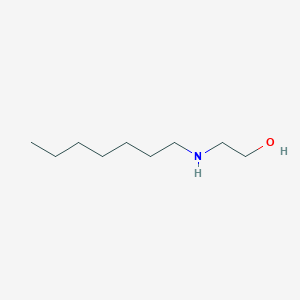
![3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B15257737.png)
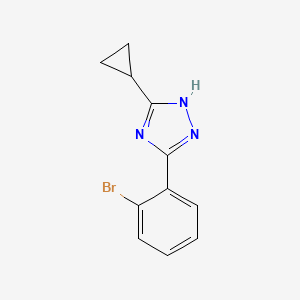
![[(4-Chloro-3-methylbutoxy)methyl]benzene](/img/structure/B15257744.png)
